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Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761

Application Note: Laboratory Synthesis of Nicotinic
Anhydride

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the laboratory preparation of nicotinic
anhydride, a valuable reagent in organic synthesis, particularly for the preparation of nicotinic
acid esters.[1] The primary method described is based on the reaction of nicotinic acid with
phosgene in the presence of triethylamine, a procedure noted for its simplicity and high yield.[2]
An alternative method utilizing thionyl chloride is also discussed.

Overview of Synthetic Routes

The synthesis of nicotinic anhydride can be achieved through several pathways. Historically,
it was prepared by reacting nicotinoyl chloride with sodium nicotinate.[2][3] More modern and
efficient methods avoid the difficult isolation of the acid chloride.[3] The featured protocol
employs a one-pot reaction of nicotinic acid with phosgene and triethylamine in benzene, which
is praised for its simplicity and high yields.[2] An alternative high-yield method involves the
reaction of nicotinic acid with thionyl chloride in an inert, high-boiling solvent like nitrobenzene
to form nicotinyl chloride hydrochloride, which is then treated to yield the anhydride.[3][4]

Experimental Protocol: Phosgene Method
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This protocol is adapted from a procedure published in Organic Syntheses, known for its
reliability and detailed execution.[2]

2.1 Materials and Equipment

» Reagents: Nicotinic acid, Triethylamine (freshly distilled), 12.5% Phosgene in benzene,
Benzene (anhydrous), Cyclohexane.

e Glassware: Three-necked round-bottomed flask, sealed mechanical stirrer (e.g., Hershberg
stirrer), dropping funnel with pressure-equalizing tube, Claisen head, thermometer,
condenser, calcium chloride drying tube, Bichner funnel, rotary evaporator.

o Safety Equipment: Fume hood, appropriate personal protective equipment (gloves, safety
glasses, lab coat).

2.2 Safety Precautions

e Phosgene is extremely toxic. This entire procedure must be conducted in a well-ventilated
fume hood. All glassware should be decontaminated after use.

e Benzene is a carcinogen and is flammable. Handle with care and avoid inhalation or skin
contact.

» Triethylamine is corrosive and flammable. Use in a well-ventilated area.

» Nicotinic anhydride is highly sensitive to moisture; all glassware must be thoroughly dried
in an oven (e.g., at 200°C overnight) before use.[2]

2.3 Step-by-Step Procedure

o Apparatus Setup: Assemble a three-necked, round-bottomed flask with a sealed stirrer, a
dropping funnel, and a stillhead connected to a condenser.

e Azeotropic Drying: Place 10.0 g (0.081 mole) of nicotinic acid and 200 ml of anhydrous
benzene into the flask. Heat the mixture to distill off approximately 75 ml of benzene to
remove any trace moisture.[2]
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» Reaction Setup: Replace the stillhead with a Claisen head fitted with a thermometer and a
calcium chloride drying tube. Cool the suspension to 5°C using an ice bath while stirring.[2]

» Addition of Triethylamine: Add 8.65 g (0.086 mole, 5% excess) of freshly distilled
triethylamine to the cold suspension all at once. This should result in a clear solution.[2]

» Addition of Phosgene: While maintaining the temperature at or below 7°C, add 34 g of a
12.5% solution of phosgene in benzene (0.043 mole, 5% excess) through the dropping
funnel. Triethylamine hydrochloride will precipitate immediately.[2]

o Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture
at room temperature for an additional 2 hours.[2]

« |solation of Crude Product: Filter the reaction mixture and wash the collected triethylamine
hydrochloride cake with two 5-ml portions of cold benzene. Combine the filtrate and washes
and evaporate to dryness on a rotary evaporator at low temperature.[2]

 First Crystallization: Simmer the dry residue with 75 ml of anhydrous benzene and filter the
hot mixture to remove any remaining triethylamine hydrochloride. Allow the filtrate to stand at
20°C for 2-3 hours. Collect the crystalline product on a filter, wash with two 4-ml portions of
cold anhydrous benzene, and dry under vacuum. This yields the first crop of nicotinic
anhydride.[2]

o Second Crystallization: Take the combined filtrate and washes from the first crystallization
and evaporate to dryness. Simmer the residue with 175 ml of a 2:3 benzene-cyclohexane
mixture and filter the hot solution to remove any insoluble material. Store the filtrate at 5°C
for 18 hours. Collect the resulting crystalline deposit, wash with 3 ml of the cold benzene-
cyclohexane mixture, and dry under vacuum to obtain a second crop of the product.[2]

Data Presentation

Table 1. Reagents and Yields for the Phosgene Method.[2]
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Parameter

Value

Notes

Nicotinic Acid

10.0 g (0.081 mole)

Starting material

Triethylamine

8.65 g (0.086 mole)

5% molar excess

Phosgene

4.25 g (0.043 mole)

5% molar excess (from 34g of
12.5% soln.)

Reaction Temperature

5-7°C

During addition of reagents

Yield (First Crop)

6.25 g (68%)

Crystalline product from

benzene

Yield (Second Crop)

2.4 g (25%)

Crystalline product from

benzene/cyclohexane

Total Yield

8.05-8.65 g (87—93%)

Combined yield

Melting Point

122-125°C

Reported melting point of the

product

Table 2: Effect of Solvent on Yield for the Thionyl Chloride Method.[3]

Solvent Yield of Nicotinic Anhydride
Nitrobenzene Excellent

Deodorized Kerosene Good

Xylene Fair

Benzene Poor

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the laboratory preparation of nicotinic

anhydride using the phosgene method.
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Caption: Workflow for the synthesis of nicotinic anhydride via the phosgene method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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